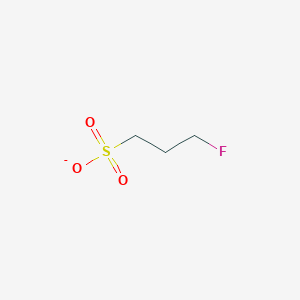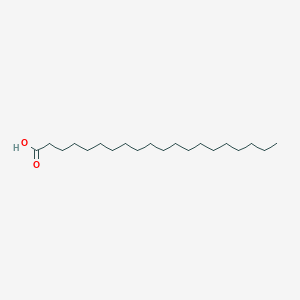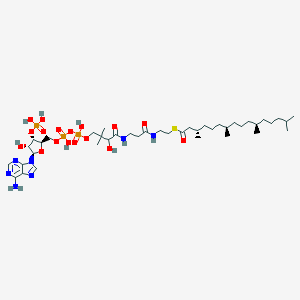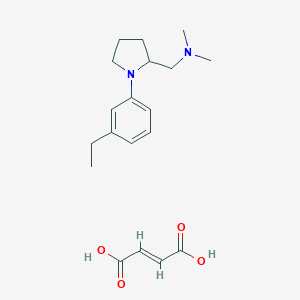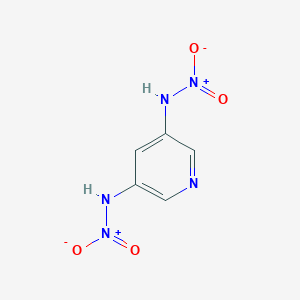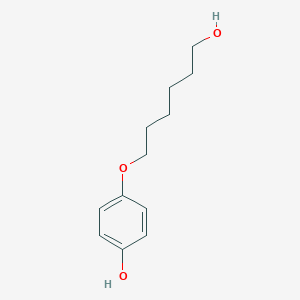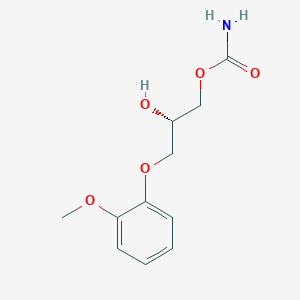
(S)-methocarbamol
Übersicht
Beschreibung
(S)-methocarbamol is a chiral form of methocarbamol, a muscle relaxant used to treat skeletal muscle spasms. It is a derivative of guaifenesin and is known for its central nervous system depressant effects. The compound is often used in combination with rest, physical therapy, and other treatments to alleviate discomfort associated with acute musculoskeletal conditions.
Wissenschaftliche Forschungsanwendungen
(S)-methocarbamol has a range of scientific research applications, including:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on muscle relaxation and central nervous system depression.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating muscle spasms and related conditions.
Industry: Employed in the formulation of pharmaceutical products and as a reference standard in quality control.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methocarbamol typically involves the reaction of guaifenesin with phosgene or a similar carbonylating agent. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the carbamate ester. The process can be summarized as follows:
Starting Material: Guaifenesin
Reagent: Phosgene or a similar carbonylating agent
Catalyst/Base: Pyridine
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-methocarbamol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to guaifenesin and carbon dioxide.
Oxidation: Oxidative conditions can lead to the formation of various oxidation products, although this is less common in typical usage scenarios.
Substitution: The carbamate group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions
Oxidation: Strong oxidizing agents such as potassium permanganate
Substitution: Nucleophiles such as amines or alcohols
Major Products
Hydrolysis: Guaifenesin and carbon dioxide
Oxidation: Various oxidation products depending on the conditions
Substitution: Substituted carbamates
Wirkmechanismus
The mechanism of action of (S)-methocarbamol involves its central nervous system depressant effects. It is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to muscle relaxation. The exact molecular targets are not fully understood, but it is thought to interact with GABA receptors and other neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methocarbamol: The racemic mixture of (S)-methocarbamol and its enantiomer.
Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.
Cyclobenzaprine: A muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.
Uniqueness
This compound is unique in its chiral form, which may offer different pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. Its specific interactions with neurotransmitter systems also distinguish it from other muscle relaxants.
Eigenschaften
IUPAC Name |
[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXFOGHNGIVQEH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


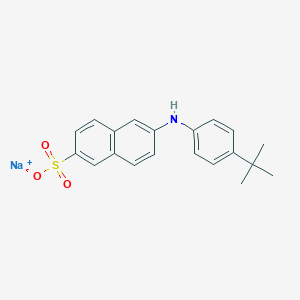
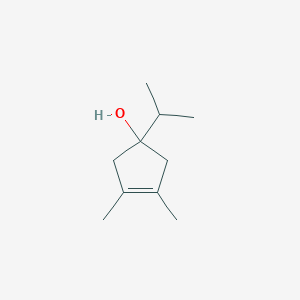
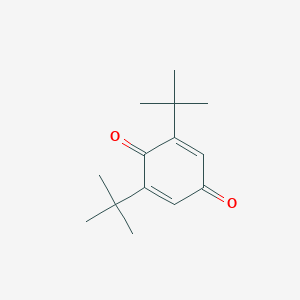
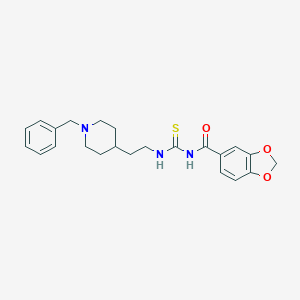
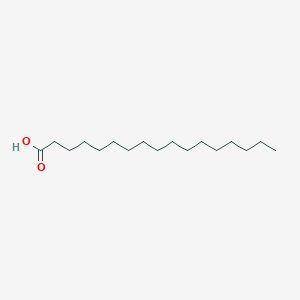
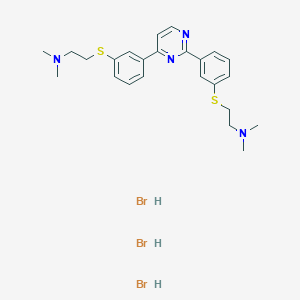
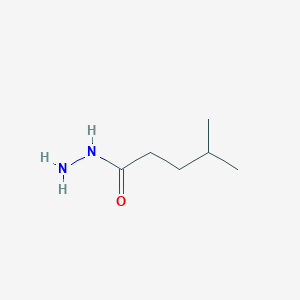
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
